Salannal

説明

特性

IUPAC Name |

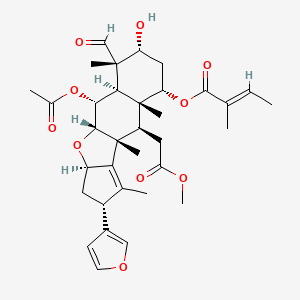

[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOVDKZRXWAATEG-REXVOHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Biosynthesis of Salannin in Neem: A Technical Guide for Researchers

Abstract

Salannin, a prominent C-seco limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its potent insecticidal and medicinal properties. Understanding its intricate biosynthetic pathway is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of salannin, from its fundamental precursors to the complex enzymatic transformations that define its unique chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating natural product.

Introduction: The Significance of Salannin

The neem tree is a veritable bio-factory of complex triterpenoids, with salannin being one of the most abundant and commercially significant. Its primary role in nature is as a potent antifeedant, protecting the plant from a wide array of insect pests. Beyond its agricultural applications, salannin has demonstrated a range of pharmacological activities, making it a compelling target for drug discovery and development.[1] The intricate structure of salannin, characterized by a cleaved C-ring, presents a formidable challenge for chemical synthesis, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production.[2]

The Core Biosynthetic Framework: From Isoprene Units to a Triterpenoid Scaffold

The journey to salannin begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In neem, these five-carbon building blocks are predominantly synthesized through the mevalonate (MVA) pathway, which is localized in the cytosol.[3][4] This has been confirmed through stable isotope labeling studies and the use of specific inhibitors of the MVA and the alternative methylerythritol phosphate (MEP) pathways.[3][5]

The key steps in the formation of the initial triterpenoid scaffold are as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon molecule, farnesyl pyrophosphate.

-

Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS) , to produce the 30-carbon linear triterpene, squalene.[4]

-

Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[6]

-

Cyclization to Tirucalla-7,24-dien-3β-ol: This is a critical branching point in limonoid biosynthesis. The linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) , which has been functionally characterized in neem as tirucalla-7,24-dien-3β-ol synthase (AiTTS1) .[7][8] This enzyme catalyzes a complex series of carbocation-mediated reactions to form the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol.[7][9]

The Path to Salannin: Oxidative Modifications and C-Ring Cleavage

The transformation of the initial tirucallol scaffold into the C-seco limonoid salannin involves a series of complex and not yet fully elucidated oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[6][8] These modifications are believed to occur in a step-wise manner, leading to the characteristic structural features of salannin.

Proposed Oxidative Modifications of the Triterpenoid Scaffold

Following the formation of tirucalla-7,24-dien-3β-ol, a cascade of oxidative reactions is initiated. While the exact sequence is still a subject of research, it is hypothesized to involve hydroxylations, dehydrogenations, and epoxidations at various positions on the triterpenoid backbone. Transcriptome analyses of neem tissues with high limonoid content have identified several candidate CYP genes that are co-expressed with AiTTS1, suggesting their involvement in these downstream modifications.[8]

The Crucial C-Ring Cleavage: Formation of a C-Seco Limonoid

A defining feature of salannin is its "seco" (cleaved) C-ring. This ring-opening event is a key step in the biosynthesis of a major class of neem limonoids.[4][10] The precise enzymatic mechanism for this cleavage in neem is not yet definitively established, but it is widely believed to proceed via a Baeyer-Villiger oxidation reaction catalyzed by a specialized cytochrome P450 enzyme.[6] This type of reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester and subsequent ring opening.

The general proposed pathway from the initial triterpenoid scaffold to a C-seco limonoid like salannin is depicted below. It is important to note that many of the intermediates and the specific enzymes for each step are putative and await definitive experimental confirmation.

Experimental Methodologies for Studying the Salannin Pathway

Elucidating the salannin biosynthetic pathway requires a multi-faceted experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification and Functional Characterization of Biosynthetic Genes

High-throughput sequencing of the transcriptome from neem tissues rich in salannin (e.g., seeds and fruits) is a powerful tool for identifying candidate genes involved in its biosynthesis.[6] By correlating gene expression levels with metabolite abundance, researchers can pinpoint putative enzymes for further study.

Candidate genes, such as those encoding OSCs and CYPs, can be cloned and expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).[11][12] The recombinant enzymes can then be purified and their activity assayed with putative substrates to confirm their function.

Protocol: Heterologous Expression of a Putative Neem Cytochrome P450 in Saccharomyces cerevisiae

-

Gene Cloning: Amplify the full-length coding sequence of the candidate CYP gene from neem cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).

-

Protein Expression: Grow the transformed yeast in an appropriate selection medium and induce protein expression with galactose.

-

Microsome Isolation: Harvest the yeast cells, disrupt them by mechanical means (e.g., bead beating), and isolate the microsomal fraction, which contains the membrane-bound CYPs, by differential centrifugation.

-

Enzyme Assay: Resuspend the microsomal fraction in a suitable buffer and incubate with the putative substrate (e.g., an oxidized triterpenoid intermediate) and a source of reducing equivalents (NADPH).

-

Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by UPLC-MS/MS to identify the enzymatic product.

Quantification of Salannin and its Precursors

Accurate quantification of salannin and its biosynthetic intermediates in different neem tissues is crucial for understanding the regulation of the pathway. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[13][14]

Protocol: UPLC-MS/MS Quantification of Salannin in Neem Seed Kernels

-

Sample Preparation:

-

Grind freeze-dried neem seed kernels to a fine powder.

-

Extract a known weight of the powder with a suitable solvent (e.g., methanol) using ultrasonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

-

UPLC-MS/MS Analysis:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for salannin should be optimized.

-

-

Quantification:

-

Generate a calibration curve using a certified salannin standard.

-

Calculate the concentration of salannin in the neem extract based on the peak area and the calibration curve.

-

Subcellular Localization of Biosynthetic Enzymes

Determining the subcellular localization of the enzymes involved in salannin biosynthesis provides insights into the spatial organization of the pathway. This can be achieved by transiently expressing fluorescently tagged (e.g., GFP-fusion) proteins in plant protoplasts or leaf tissues and observing their localization using confocal microscopy.[1][15] Current evidence suggests that the initial steps of the MVA pathway are cytosolic, while the downstream modifications by CYPs likely occur at the endoplasmic reticulum.[15]

Quantitative Data and Tissue-Specific Distribution

The concentration of salannin and other limonoids varies significantly across different tissues of the neem tree, with the highest levels typically found in the seeds and fruits.[16] This tissue-specific accumulation is correlated with the expression levels of the biosynthetic genes.

| Tissue | Salannin Concentration (mg/kg) | Relative Expression of AiTTS1 | Reference(s) |

| Seed Kernel | 3500 - 6000 | High | [14][16] |

| Fruit Pulp | Lower than kernel | Moderate | [16] |

| Leaves | Low to undetectable | Low | [16] |

| Bark | Low | Low | [16] |

Table 1: Tissue-specific distribution of salannin and relative expression of a key biosynthetic gene in Azadirachta indica.

Future Perspectives and Metabolic Engineering

While significant progress has been made in unraveling the salannin biosynthetic pathway, several key questions remain. The precise sequence of oxidative modifications and the definitive identification of all the enzymes involved, particularly the C-ring cleavage enzyme, are critical areas for future research. A complete understanding of the pathway will open up exciting possibilities for metabolic engineering to enhance salannin production in neem or to transfer the entire pathway to a heterologous host, such as yeast or a model plant, for sustainable and scalable production.[7][17]

References

-

Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. PNAS, 116(34), 17096-17104. [Link]

-

Pandreka, A., et al. (2021). Limonoid biosynthesis 3: Functional characterization of crucial genes involved in neem limonoid biosynthesis. Phytochemistry, 184, 112669. [Link]

-

Aarthy, T., et al. (2018). Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension. BMC Plant Biology, 18(1), 249. [Link]

-

Reed, J., & Osbourn, A. (2024). Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields. Journal of the American Chemical Society. [Link]

-

Pandreka, A., et al. (2015). Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica). BMC Plant Biology, 15, 204. [Link]

-

Kuravadi, N. A., et al. (2015). Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree. PeerJ, 3, e1066. [Link]

- Roy, A., & Saraf, S. (2006). Limonoids: an overview of their chemistry, biosynthesis, and biological activities. Pharmacognosy Reviews, 1(1).

-

Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 2038. [Link]

-

Roy, A., et al. (2017). Recent progress in the chemistry and biology of limonoids. RSC Advances, 7(59), 37346-37377. [Link]

- Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system. Journal of Biosciences, 29(4), 409-416.

-

Aarthy, T. (2018). Limonoid biosynthesis in Azadirachta indica: characterization of pathway genes and analysis of labeled metabolites through stable isotope feeding. CSIR-NCL Digital Repository. [Link]

-

Bopp, B. A., & Bohlmann, J. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 30(13), 3540. [Link]

-

Arora, R., et al. (2018). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Fruits, 73(3), 159-171. [Link]

-

Schuler, M. A., & Duan, H. (2006). Heterologous expression and strategies for encapsulation of membrane-localized plant P450s. Phytochemistry Reviews, 5(2-3), 507-523. [Link]

- Lucker, J., et al. (2002). Metabolic engineering of terpenoid biosynthesis in plants. Planta, 216(1), 1-8.

-

Seki, H., et al. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 2, 47. [Link]

-

Haldar, S., et al. (2015). Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits. RSC Advances, 5(68), 55193-55201. [Link]

- Khan, M., et al. (2025). Salannin: Natural Insecticide and Pest Control.

- Tholl, D. (2015). Biosynthesis and biological functions of terpenoids in plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106.

-

Sharma, P., et al. (2014). Validated UPLC/MS Method for the Determination of Salannin in Nimbatiktum (Anti Psoriatic Herbal Formulation). ResearchGate. [Link]

-

Wang, C., et al. (2022). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P. bioRxiv. [Link]

-

Shimadzu. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. Shimadzu Application Note. [Link]

-

Sheludko, I. (2023). Adaptation of heterologous cytochrome P450s to plant expression and membrane environment for improvement of biocatalytic function. TU Darmstadt. [Link]

-

Krishnan, S., et al. (2015). Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree. PeerJ, 3, e1066. [Link]

-

Owokotomo, I. A., et al. (2023). Comprehensive Physicochemical Profiling and Characterization of Neem Plant Leaf Extracts: Insights for Pharmaceutical & Biomedical Applications. SCIRP. [Link]

- BenchChem. (2025). UPLC-MS/MS Protocol for Dehydroevodiamine Analysis in Herbal Extracts. BenchChem.

-

Singh, A., et al. (2017). UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. Frontiers in Pharmacology, 8, 433. [Link]

-

Bhandari, D. R., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-N-methylamino-L-alanine in Human Urine. Journal of Chromatography B, 1167, 122557. [Link]

-

Singh, P., et al. (2025). Predictive modelling and ranking: Azadirachta indica compounds through indices and multi-criteria decision-making techniques. Frontiers in Chemistry, 13. [Link]

-

European Bioinformatics Institute. (n.d.). tirucalla-7,24-dien-3beta-ol (CHEBI:63468). EMBL-EBI. [Link]

- Ngounou, F. N., et al. (2006). Tirucalla-7,24-dien-3-one. Acta Crystallographica Section E: Structure Reports Online, 62(1), o243-o245.

-

Mafu, S., et al. (2016). A novel labda-7,13E-dien-15-ol producing bifunctional diterpene synthase from Selaginella moellendorffii. PLoS One, 11(3), e0152436. [Link]

- BenchChem. (2025). 3α-Hydroxytirucalla-7,24-dien-21-oic Acid: A Technical Guide to its Natural Sources, Isolation, and Biological Context. BenchChem.

Sources

- 1. Frontiers | Subcellular localization of enzymes involved in the biosynthesis of digoxin in Digitalis lanata [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. revues.cirad.fr [revues.cirad.fr]

- 9. tirucalla-7,24-dien-3beta-ol (CHEBI:63468) [ebi.ac.uk]

- 10. repositum.tuwien.at [repositum.tuwien.at]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Adaptation of heterologous cytochrome P450s to plant expression and membrane environment for improvement of biocatalytic function – Biology – TU Darmstadt [bio.tu-darmstadt.de]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

- 15. researchgate.net [researchgate.net]

- 16. Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Physical and chemical properties of Salannin

An In-depth Technical Guide to the Physical and Chemical Properties of Salannin

Introduction

Salannin is a complex tetranortriterpenoid, specifically classified as a C-seco limonoid, predominantly isolated from the seeds of the neem tree, Azadirachta indica[1][2]. As a significant bioactive constituent of neem oil, Salannin shares the spotlight with azadirachtin, though it possesses a distinct profile of biological activities. Its intricate molecular architecture gives rise to a unique set of physical and chemical properties that are fundamental to its extraction, characterization, and application. This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed methodologies relevant to researchers in natural product chemistry, pharmacology, and agricultural science. The primary focus will be on the causality behind its characteristics and the experimental choices made to elucidate them.

Chemical Identity and Molecular Structure

The foundation of understanding Salannin lies in its precise chemical identity. It is a highly oxygenated and structurally complex molecule, which dictates its behavior in chemical and biological systems.

-

IUPAC Name: [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate[1][3]

-

Synonyms: Margosan-O, Azadriactin (Note: "Azadriactin" is an older, less common synonym and can be confused with Azadirachtin)[2][3][5]

The structure is characterized by a modified triterpenoid core, featuring a furan ring, multiple ester functionalities (acetate and tiglate), and several stereocenters, contributing to its chemical complexity and biological specificity[1][3].

Caption: Hierarchical classification of Salannin.

Physicochemical Properties

The physical properties of Salannin are critical for designing effective extraction, purification, and formulation strategies. Its largely nonpolar nature is a defining characteristic.

| Property | Value | Source(s) |

| Appearance | White solid / powder | [6] |

| Melting Point | 154 °C (for the related Azadirachtin A) | [7] |

| Boiling Point | 631.90 °C (Estimated) | [8] |

| Solubility | Water: 0.003284 mg/L @ 25°C (practically insoluble) | [8] |

| Organic Solvents: Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [1][4][9] | |

| logP (o/w) | 5.560 (Estimated) | [8] |

The extremely low water solubility and high logP value underscore Salannin's lipophilic nature. This necessitates the use of organic solvents for extraction from the neem seed matrix, which is rich in oils and lipids[8]. For in vitro biological assays, stock solutions are typically prepared in solvents like DMSO, with subsequent dilution in aqueous media[2][4]. To enhance solubility for experiments, gentle warming at 37°C and ultrasonication are recommended[4].

Spectroscopic Data for Structural Elucidation

Unambiguous identification of Salannin requires a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they serve as a self-validating system for characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the detailed carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃)[6].

-

¹H-NMR: The proton NMR spectrum is complex due to the 44 protons in varied chemical environments. Key diagnostic signals include those for the furan ring protons, the vinyl protons of the tigloyl group, the acetate methyl protons, and numerous methine protons on the steroid-like core[6].

-

¹³C-NMR: The carbon spectrum shows 34 distinct signals, confirming the molecular formula. Characteristic signals include those for the ester carbonyls (~169 ppm), olefinic carbons of the furan and other double bonds, and the numerous aliphatic carbons of the core structure[6].

B. Mass Spectrometry (MS) MS is used to confirm the molecular weight and formula.

-

Techniques: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is essential for confirming the elemental composition (C₃₄H₄₄O₉)[10]. Tandem MS (MS-MS) can be used to study fragmentation patterns, aiding in the identification of Salannin in complex mixtures like neem extracts[10].

C. Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

-

Key Absorptions (cm⁻¹):

-

~1760-1708 cm⁻¹: Strong absorptions corresponding to the C=O stretching of the various ester (acetate, tiglate, methyl ester) and lactone functionalities[6].

-

~2976-2880 cm⁻¹: C-H stretching of aliphatic groups[6].

-

~1651 cm⁻¹: C=C stretching vibrations[6].

-

~1596, 1488, 880 cm⁻¹: Vibrations characteristic of the furan ring[6].

-

D. Ultraviolet-Visible (UV-Vis) Spectroscopy UV spectroscopy provides information about the conjugated systems within the molecule.

-

λmax (in Methanol): Salannin exhibits UV absorption maxima at approximately 227 nm and 298 nm[6]. These absorptions are attributed to the electronic transitions within the molecule's chromophores, such as the furan ring and α,β-unsaturated ester groups[6]. The absorbance at 215 nm is often used for detection in HPLC analysis[6][11].

Caption: Workflow for the structural elucidation of Salannin.

Chemical Stability and Reactivity

Salannin's stability is a critical parameter, especially for its application in agriculture where exposure to environmental factors is inevitable.

-

Photostability: Salannin is susceptible to degradation upon exposure to light[6]. Irradiation with a sunlamp (simulating sunlight) leads to its decomposition, forming several photoproducts, including Δ¹⁷-isosalanninolide[6]. This photodegradation is a key consideration for the formulation and storage of neem-based biopesticides, as it can alter their bio-efficacy[6][12].

-

Environmental Stability: In controlled studies, the stability of Salannin varies significantly with environmental conditions.

-

In aerobic water and dry soil , it undergoes degradation with an estimated half-life of 43-58 days[13].

-

In wet soil , degradation is much faster, with a half-life of approximately 6-12 days. This accelerated breakdown is attributed to the combined effects of chemical oxidation and microbial degradation[13].

-

-

Storage: For long-term preservation of purity, Salannin should be stored in a dry, dark place at -20°C[1]. Stock solutions can be kept at -20°C for several months, but it is recommended to prepare fresh solutions for use[4].

Extraction and Isolation Protocol

The isolation of Salannin from neem seeds is a multi-step process that leverages its physicochemical properties, particularly its solubility. The following is a generalized, yet detailed, protocol based on established methodologies.

Step 1: Preparation of Source Material

-

Objective: To maximize the surface area for efficient solvent penetration.

-

Procedure:

-

Harvest mature neem seeds (Azadirachta indica).

-

De-pulp and thoroughly dry the seeds in the shade to prevent photodegradation of active compounds.

-

Grind the dried seed kernels into a coarse powder.

-

Step 2: Solvent Extraction

-

Objective: To extract limonoids and oils from the seed powder.

-

Causality: Hexane is an excellent nonpolar solvent for defatting the material, removing the bulk of the neem oil. Subsequent extraction with a more polar solvent like methanol or acetonitrile is then used to isolate the desired limonoids, including Salannin.

-

Procedure:

-

Perform a preliminary extraction of the neem powder with n-hexane to remove the majority of the fixed oils. This is a critical defatting step[12][14].

-

Discard the hexane fraction (or reserve for oil analysis).

-

Air-dry the defatted neem cake.

-

Extract the defatted cake with a polar solvent such as acetonitrile or methanol. This can be done via maceration or Soxhlet extraction.

-

Step 3: Purification via Solid-Phase Extraction (SPE)

-

Objective: To clean up the crude extract and pre-concentrate the limonoids.

-

Causality: SPE cartridges, such as those with graphitized carbon black (GCB), are highly effective at retaining the limonoids while allowing interfering lipids and other nonpolar compounds to be washed away[12][14].

-

Procedure:

-

Dissolve the crude polar extract in hexane.

-

Pass the hexane solution through a conditioned GCB-SPE cartridge. The limonoids will adsorb to the stationary phase[14].

-

Wash the cartridge with hexane to remove any remaining lipidic interferences[14].

-

Elute Salannin and other limonoids from the cartridge using acetonitrile[12][14].

-

Step 4: Chromatographic Separation

-

Objective: To isolate pure Salannin from the mixture of eluted limonoids.

-

Procedure:

-

Concentrate the acetonitrile eluate under reduced pressure.

-

Subject the concentrated extract to High-Performance Liquid Chromatography (HPLC), typically using a C18 reversed-phase column[6][11].

-

Employ a mobile phase gradient, often consisting of acetonitrile and water[11][15].

-

Monitor the elution profile using a UV detector at ~215 nm[6][11].

-

Collect the fraction corresponding to the retention time of Salannin and confirm its purity using the analytical methods described in Section 3.

-

Caption: Generalized workflow for Salannin extraction.

Biological and Pharmacological Context

The extensive study of Salannin's properties is driven by its significant biological activities. Understanding these activities provides context for its importance.

-

Insecticidal Activity: Salannin is a potent insect antifeedant and growth regulator, disrupting the life cycle of various insects, including lepidopteran larvae[4][16][17]. It acts by deterring feeding and delaying molting[16].

-

Anti-inflammatory Activity: It exhibits moderate anti-inflammatory properties by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA)[4][9].

-

Antibacterial and Other Activities: Salannin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria[18]. It has also been investigated for anti-ulcer and spermicidal activities[18].

Conclusion

Salannin is a structurally elaborate natural product whose physical and chemical properties are intrinsically linked to its biological function and practical application. Its lipophilic nature governs its solubility and dictates the solvent-based strategies required for its extraction and purification from Azadirachta indica. The molecule's complex array of functional groups provides a rich dataset for spectroscopic characterization, allowing for its unambiguous identification. However, its susceptibility to photodegradation and microbial action presents challenges for its use as a stable biopesticide, highlighting the need for advanced formulation technologies. This guide provides the foundational knowledge necessary for researchers to effectively isolate, identify, and investigate this important limonoid.

References

-

Salannin | CAS:992-20-1 | Triterpenoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved March 14, 2026, from [Link]

-

Salannin | Chemical Substance Information | J-GLOBAL. (n.d.). J-GLOBAL. Retrieved March 14, 2026, from [Link]

-

Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

salannin, 992-20-1 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved March 14, 2026, from [Link]

-

Salannin | C34H44O9 | CID 6437066 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Salannin PP | C34H44O11 | CID 76316561 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Govindachari, T. R., et al. (1996). Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. Journal of Chemical Ecology, 22(8), 1453-61. [Link]

-

Salannin. (n.d.). Phytochemical and Drug Target Database. Retrieved March 14, 2026, from [Link]

-

A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. (n.d.). Shimadzu. Retrieved March 14, 2026, from [Link]

-

Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

-

Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences, 29(4), 409-16. [Link]

-

A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil | LabRulez LCMS. (n.d.). LabRulez. Retrieved March 14, 2026, from [Link]

-

Azadirachtin A (Ref: N 3101) - AERU - University of Hertfordshire. (2026, February 24). University of Hertfordshire. Retrieved March 14, 2026, from [Link]

-

Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their - Indian Academy of Sciences. (2004, December 15). Indian Academy of Sciences. Retrieved March 14, 2026, from [Link]

-

NMR spectral data of salazinic acid isolated from some species ofParmotrema - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Stability of Four Limonoidal Substances of Neem Extract under Controlled Aquatic and Soil Conditions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

(PDF) Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

- WO2002032907A1 - Extraction method - Google Patents. (n.d.). Google Patents.

-

Solubility of azadirachtin and several triterpenoid compounds extracted from neem seed kernel in supercritical CO2 | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved March 14, 2026, from [Link]

-

NMR spectral data of salazinic acid isolated from some species of Parmotrema - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

-

Schaaf, O., et al. (2004). Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS. Analytical and Bioanalytical Chemistry, 378(4), 988-95. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from - ScienceDirect. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet - Sema. (n.d.). Sema. Retrieved March 14, 2026, from [Link]

Sources

- 1. Buy Salannin | 992-20-1 | >98% [smolecule.com]

- 2. Salannin | TargetMol [targetmol.com]

- 3. Salannin | C34H44O9 | CID 6437066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salannin | CAS:992-20-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medkoo.com [medkoo.com]

- 6. Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azadirachtin A (Ref: N 3101) [sitem.herts.ac.uk]

- 8. salannin, 992-20-1 [thegoodscentscompany.com]

- 9. Salannin | CAS:992-20-1 | Manufacturer ChemFaces [chemfaces.com]

- 10. Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. lcms.labrulez.com [lcms.labrulez.com]

- 16. Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

The A-Z of Salannin: A Technical Guide to its Natural Sources and Abundance for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Potent Limonoid

Salannin, a complex C-seco limonoid, stands as a testament to the intricate chemical arsenal of the Meliaceae plant family. Renowned for its potent antifeedant and insect growth-regulating properties, this tetranortriterpenoid has garnered significant interest within the scientific community. Its potential applications span from novel biopesticides to promising therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural sources, abundance, biosynthesis, and analytical methodologies pertinent to Salannin. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable natural product.

I. Principal Botanical Sources of Salannin

Salannin is predominantly biosynthesized and accumulated in two key species of the Meliaceae family:

-

Azadirachta indica (Neem Tree): Native to the Indian subcontinent, the neem tree is the most well-documented and commercially significant source of Salannin.[1] This versatile tree has been a cornerstone of traditional medicine for centuries, with various parts of the plant utilized for their diverse bioactive compounds.

-

Melia azedarach (Persian Lilac or Chinaberry): This species, closely related to neem, is another notable producer of Salannin and other limonoids.[2][3] While also possessing insecticidal properties, the profile and concentration of its bioactive constituents can differ from that of A. indica.

Salannin is not uniformly distributed throughout these plants. Its concentration varies significantly depending on the plant part, geographical location, and environmental conditions.

II. Abundance of Salannin: A Quantitative Overview

The concentration of Salannin in its natural sources is a critical factor for extraction feasibility and commercial viability. The following table summarizes the reported abundance of Salannin in various parts of Azadirachta indica and Melia azedarach. It is important to note that these values can exhibit considerable variability.

| Plant Species | Plant Part | Salannin Concentration (mg/g of dry weight, unless otherwise specified) |

| Azadirachta indica | Seed Kernel | 2.0 - 9.0 mg/g (as part of total limonoids, with azadirachtin being a major component)[4] |

| Neem Oil Extract ('azadirex') | Salannin was the most abundant limonoid in this specific extract[5] | |

| Leaves | Present, but generally in lower concentrations than seeds[1][6] | |

| Bark | Contains various limonoids, including Salannin[7] | |

| Melia azedarach | Roots | Highest accumulation of Salannin observed in this tissue[8][9] |

| Petioles | Significant accumulation of Salannin[9] | |

| Leaves | Contains Salannin, though at lower levels than roots and petioles[8][9] | |

| Root Bark | A confirmed source of Salannin[2] |

Note: The quantification of Salannin can be influenced by the extraction method and analytical techniques employed. The values presented are indicative and sourced from various scientific studies.

III. The Biosynthetic Journey of Salannin: From Triterpene to C-Seco Limonoid

The biosynthesis of Salannin is a complex enzymatic cascade that begins with the ubiquitous triterpenoid precursor, tirucallol. This process is a branch of the well-established mevalonate (MVA) pathway.[10][11] While the entire pathway has not been fully elucidated, key stages have been identified.

The initial precursor, 2,3-oxidosqualene, undergoes cyclization to form the tetracyclic triterpenoid scaffold. In the Meliaceae family, this is typically the euphol/tirucallol-type cation. Subsequent oxidative modifications and rearrangements lead to the formation of a vilasinin-type intermediate.[12] A critical and defining step in the biosynthesis of Salannin and other C-seco limonoids is the oxidative cleavage of the C-ring of this intermediate.[13] This ring-opening is a key diversification point in the limonoid pathway. Further enzymatic modifications, including oxidations, acetylations, and other functional group additions, ultimately yield the complex structure of Salannin.[11]

The diagram below illustrates the proposed biosynthetic pathway, highlighting the key intermediates and the crucial C-ring opening step.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Chemical characterization of Azadirachta indica grafted on Melia azedarach and analyses of azadirachtin by HPLC-MS-MS (SRM) and meliatoxins by MALDI-MS [agris.fao.org]

- 3. qtanalytics.in [qtanalytics.in]

- 4. What's in a Neem - Neem - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

- 7. Effect of Azadirachta indica Crude Bark Extracts Concentrations against Gram-Positive and Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. Frontiers | Deciphering the key pathway for triterpenoid biosynthesis in Azadirachta indica A. Juss.: a comprehensive review of omics studies in nature’s pharmacy [frontiersin.org]

An In-Depth Technical Guide to the Spectroscopic Data of Salannin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of Salannin, a prominent limonoid isolated from the Neem tree (Azadirachta indica). Understanding the spectral characteristics of Salannin is fundamental for its identification, structural elucidation, and quality control in various research and drug development applications. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Salannin, offering insights into the experimental choices and interpretation of the spectral features that define this complex natural product.

The Structural Significance of Salannin: A Spectroscopic Perspective

Salannin (C₃₄H₄₄O₉) is a tetranortriterpenoid that, along with azadirachtin, contributes significantly to the biological activity of Neem extracts.[1][2][3][4] Its intricate molecular architecture, featuring multiple stereocenters and functional groups, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The strategic application of NMR, IR, and MS techniques allows for a detailed mapping of its atomic connectivity and functional group landscape, which is paramount for understanding its structure-activity relationships and for the development of analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Salannin. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra of Salannin

The acquisition of high-resolution NMR spectra is critical for accurate structural assignment. The following protocol outlines a standard procedure for the analysis of Salannin.

1. Sample Preparation:

-

Dissolve 5-10 mg of purified Salannin in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

The choice of CDCl₃ is based on its excellent solubilizing properties for limonoids and its well-characterized solvent signals, which aid in spectral referencing.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of 10-12 ppm is generally adequate to encompass all proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for quantitative analysis.

-

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: The same high-field NMR spectrometer is used.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Spectral Width: A spectral width of 200-220 ppm is necessary to cover the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2 seconds is crucial for quaternary carbons to relax fully.

-

Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of the ¹³C isotope.

-

4. 2D NMR Spectroscopy:

-

To establish connectivity and spatial relationships, a suite of 2D NMR experiments is essential. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Diagram: NMR Experimental Workflow for Salannin

Caption: Workflow for NMR analysis of Salannin.

¹H and ¹³C NMR Spectral Data of Salannin

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Salannin in CDCl₃. These assignments are based on a combination of 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for Salannin (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.45 | d | 3.0 |

| 2 | 2.05 | m | |

| 3 | 4.85 | dd | 12.0, 3.0 |

| 5 | 2.80 | d | 10.0 |

| 6α | 2.30 | m | |

| 6β | 2.10 | m | |

| 7 | 5.50 | s | |

| 9 | 2.50 | d | 10.0 |

| 11α | 1.80 | m | |

| 11β | 1.60 | m | |

| 12α | 2.15 | m | |

| 12β | 1.95 | m | |

| 15 | 3.65 | s | |

| 17 | 5.35 | s | |

| 21 | 7.40 | t | 1.5 |

| 22 | 6.35 | d | 1.5 |

| 23 | 7.30 | t | 1.5 |

| 2' | 6.80 | q | 7.0 |

| 3'-CH₃ | 1.85 | d | 7.0 |

| 4'-CH₃ | 1.80 | s | |

| OAc | 2.00 | s | |

| OMe | 3.70 | s | |

| 18-CH₃ | 1.20 | s | |

| 19-CH₃ | 1.10 | s | |

| 28-CH₃ | 1.05 | s | |

| 30-CH₃ | 1.15 | s |

Table 2: ¹³C NMR Spectroscopic Data for Salannin (CDCl₃)

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 79.5 | 16 | 170.5 |

| 2 | 35.0 | 17 | 78.0 |

| 3 | 72.0 | 18 | 21.0 |

| 4 | 43.5 | 19 | 16.0 |

| 5 | 51.0 | 20 | 127.0 |

| 6 | 34.5 | 21 | 141.0 |

| 7 | 128.0 | 22 | 110.0 |

| 8 | 142.5 | 23 | 143.0 |

| 9 | 46.0 | 1' | 167.0 |

| 10 | 45.0 | 2' | 128.5 |

| 11 | 26.5 | 3' | 138.0 |

| 12 | 36.0 | 4' | 14.5 |

| 13 | 139.5 | 5' | 12.0 |

| 14 | 70.0 | OAc (C=O) | 170.0 |

| 15 | 54.0 | OAc (CH₃) | 21.5 |

| OMe | 52.5 | 28 | 25.0 |

| 29 | 65.0 | 30 | 20.0 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum of Salannin

1. Sample Preparation:

-

The KBr (potassium bromide) pellet method is commonly used. A small amount of Salannin (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disc.

-

Alternatively, a solution of Salannin in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Table 3: Characteristic IR Absorption Bands of Salannin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Broad | O-H stretching (trace water or hydroxyl) |

| ~2950 | Strong | C-H stretching (alkane) |

| ~1740 | Very Strong | C=O stretching (ester, acetate, and tiglate) |

| ~1670 | Medium | C=C stretching (α,β-unsaturated ester) |

| ~1240 | Strong | C-O stretching (ester) |

| ~875 | Medium | Furan ring C-H bending |

The IR spectrum of Salannin is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the multiple ester functionalities present in the molecule (acetate, tiglate, and the lactone). The presence of C-H stretching vibrations from the extensive alkane framework is observed around 2950 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[5] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pathways, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometric Analysis of Salannin

1. Ionization Method:

-

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like Salannin. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

2. Mass Analyzer:

-

High-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to obtain accurate mass measurements.

3. Data Acquisition:

-

Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to detect the molecular ion and other adducts.

-

Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. This reveals characteristic neutral losses and fragment ions.

Mass Spectral Data of Salannin

-

Molecular Formula: C₃₄H₄₄O₉

-

Monoisotopic Mass: 596.2985 Da

-

High-Resolution MS: The experimentally determined mass should be within a few ppm of the calculated exact mass. For example, the [M+Na]⁺ adduct would be observed at m/z 619.2884.

-

Key Fragmentation Pathways: The fragmentation of Salannin in MS/MS experiments often involves the neutral loss of the substituent groups. Common losses include:

-

Loss of acetic acid (60 Da) from the acetate group.

-

Loss of tiglic acid (100 Da) or the tiglate group.

-

Loss of the methoxycarbonyl group.

-

Cleavage of the furan ring.

-

Diagram: Key Fragmentation Pathways of Salannin in Mass Spectrometry

Caption: Simplified fragmentation of Salannin in MS/MS.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of Salannin is a testament to the power of integrating multiple analytical techniques. While NMR spectroscopy provides the detailed blueprint of the molecular structure, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable clues for structural elucidation through fragmentation analysis. The data presented in this guide serves as a foundational reference for researchers working with Salannin, enabling its confident identification, purity assessment, and further investigation into its promising biological activities.

References

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (URL not provided)

-

Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss. PMC. [Link]

-

Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Magn Reson Chem. [Link]

-

Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]

-

Spectral Assignments and Reference Data. Universitat de València. [Link]

-

The results of infrared spectrum analysis of functional group in extract samples. ResearchGate. [Link]

- High Resolution LC-MS Data Output and Analysis. (URL not provided)

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. [Link]

-

Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magn Reson Chem. [Link]

-

Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. [Link]

-

Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. [Link]

-

Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. ResearchGate. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. Journal of Applied Bioanalysis. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using g. Semantic Scholar. [Link]

-

Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. ResearchGate. [Link]

-

NMR Characterization of Lignans. MDPI. [Link]

-

IR Spectrum Analysis of Functional Groups. Scribd. [Link]

-

Development and assessment of spectroscopic techniques and advanced analysis methods for characterization of bio-based fertilizers. WUR. [Link]

-

Complete Assignment of the 1H and 13C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. PMC. [Link]

- High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. (URL not provided)

-

Spectroscopic Analysis of Proximal Leaves as a Method for Studying Nectarine Ripening. ACS Publications. [Link]

-

Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Semantic Scholar. [Link]

Sources

The Chemical Biology and Development of Salannin: A Technical Whitepaper

Executive Summary

Salannin ( C34H44O9 ) is a highly oxygenated, C-seco tetranortriterpenoid limonoid isolated primarily from the seeds of the neem tree (Azadirachta indica). While its structural cousin, azadirachtin, has historically dominated the biopesticide market due to its potent systemic toxicity and endocrine-disrupting capabilities, salannin has emerged as a critical molecule in both agrochemical and pharmacological research[1].

Unlike azadirachtin, salannin operates primarily as a potent gustatory repellent and feeding deterrent, inducing insect mortality secondary to starvation rather than direct systemic toxicity[2]. Furthermore, recent pharmacological screening has unveiled its potential in human medicine, demonstrating significant antiulcer, antibacterial, and spermicidal activities[3]. This whitepaper provides an in-depth technical analysis of salannin's isolation history, structural elucidation, structure-activity relationships (SAR), and self-validating experimental protocols for its extraction and bioassay.

Historical Timeline & Structural Elucidation

The chemical investigation of neem constituents began in the early 20th century, but the modern era of limonoid chemistry was catalyzed by Siddiqui's isolation of nimbin in 1942[4]. Salannin was subsequently isolated and its structure proposed by Henderson et al. in 1964[5].

The Shift in Analytical Paradigms

Early isolations of salannin relied heavily on preparative Thin-Layer Chromatography (TLC). However, as a Senior Application Scientist, I must emphasize the historical pitfall of this approach: TLC lacks the theoretical plates required to resolve structurally homologous C-seco limonoids (such as salannin, salannol, and 3-O-acetyl salannol)[5]. This often resulted in co-elution artifacts, leading to skewed bioactivity data in early literature.

The transition to High-Performance Liquid Chromatography (HPLC) using reverse-phase C18 columns revolutionized salannin research. By leveraging minor polarity differences dictated by acetate and tigloate ester moieties, researchers could finally achieve >99% purity, enabling accurate mass spectrometry (ESI-MS/MS) and NMR-based structural elucidation[5][6].

Workflow for the bioassay-guided isolation of Salannin from neem seeds.

Mechanisms of Action: Agrochemical & Pharmacological

Agrochemical: The Antifeedant Paradigm

Salannin is frequently mischaracterized simply as an "insecticide." Mechanistically, it is a feeding deterrent . When researchers plot relative growth rates against relative consumption rates for larvae (e.g., Helicoverpa armigera) fed on salannin-treated diets, the growth efficiency perfectly mirrors that of starved control larvae[2].

Causality Insight: This proves that the observed delayed molting, decreased pupal weight, and mortality are secondary consequences of nutritional deprivation, not primary toxicological events[2]. Salannin binds to insect gustatory receptors, triggering an immediate cessation of feeding[1].

Biphasic mechanism of action for Salannin-induced insect growth regulation.

Pharmacological Applications

Beyond agriculture, salannin exhibits significant pharmacological promise. In murine models, oral administration of salannin (10-50 mg/kg) demonstrates dose-dependent protective activity against acetylsalicylic acid (aspirin)-induced gastric lesions[3]. Furthermore, it displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, and acts as a potent spermicidal agent[3].

Structure-Activity Relationship (SAR) & Derivatization

The native structure of salannin features a tigloyl group at C-1 and an acetate group at C-3. SAR studies have demonstrated that modifying these ester groups drastically alters target affinity. For instance, base-catalyzed hydrolysis using sodium methoxide yields 3-deacetylsalannin and 1-detigloyl-3-deacetylsalannin[5].

Developmental Impact: Synthetic derivatives of salannin have been engineered to exhibit up to a forty-fold increase in insect antifeedant activity compared to the native molecule[5]. This derivatization strategy is crucial for developing biorational pesticides that are highly specific, biodegradable, and non-neurotoxic to mammals[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) to prevent common procedural artifacts.

Protocol 1: Bioassay-Guided Isolation of Salannin

Objective: Isolate >99% pure salannin while preventing co-elution of salannol.

-

Seed Preparation & Defatting: Pulverize 1 kg of dried A. indica seeds. Extract exhaustively with n-hexane (3 x 2L) at room temperature.

-

Causality: Neem seeds contain ~40% oil[1]. Hexane removes non-polar triglycerides that would otherwise irreversibly foul the reverse-phase HPLC column in later steps.

-

-

Polar Extraction: Extract the defatted marc with methanol (3 x 2L). Concentrate under reduced pressure to yield a crude methanolic extract.

-

Silica Gel Chromatography: Load the extract onto a Silica Gel 60 column. Elute with a step gradient of hexane:ethyl acetate. Collect the limonoid-rich fractions (typically eluting at 60:40 hexane:EtOAc).

-

Preparative HPLC Resolution: Inject the enriched fraction onto a preparative C18 column ( 250×21.2 mm, 5 µm). Elute isocratically with Acetonitrile:Water (45:55 v/v) at 10 mL/min.

-

Causality: Isocratic elution is critical here. Gradient elution often compresses the retention time gap between salannin and 3-O-acetyl salannol, leading to cross-contamination. Monitor at 215 nm.

-

-

Validation: Confirm purity via ESI-MS/MS, looking for the characteristic [M+H]+ peak at m/z 597 and specific inductive cleavage fragments[6].

Protocol 2: Choice Leaf Disc Bioassay (Antifeedant Validation)

Objective: Quantify antifeedant activity while controlling for starvation-induced false positives.

-

Disc Preparation: Punch 2 cm² leaf discs from host plants (e.g., castor leaves for Spodoptera litura).

-

Treatment Application: Apply salannin dissolved in acetone to half of the discs at varying concentrations (e.g., 1.0 to 5.0 µg/cm²). Treat the other half (Control) with pure acetone. Allow solvent to evaporate completely.

-

Arena Setup: Place one treated and one control disc in a Petri dish lined with moistened filter paper (Choice setup).

-

Causality: A "no-choice" assay forces the insect to eat the treated leaf or starve, convoluting direct toxicity with starvation. A "choice" assay strictly isolates the gustatory repellent response[2].

-

-

Introduction & Incubation: Introduce a single third-instar larva starved for 4 hours into the center of the dish. Incubate for 24 hours.

-

Data Acquisition: Measure the consumed area using digital image analysis. Calculate the Feeding Inhibition (FI) index.

Quantitative Data: Comparative Bioactivity

The following table summarizes the comparative antifeedant efficacy of salannin and its structural analogs against the tobacco armyworm (Spodoptera litura), demonstrating how minor structural variations impact the FI50 (concentration required for 50% feeding inhibition).

| Limonoid Compound | Target Species | Activity Type | FI50 (µg/cm²) | Mechanism of Action |

| Salannin | S. litura | Antifeedant | 2.8 | Gustatory Repellent[2] |

| Salannol | S. litura | Antifeedant | 2.3 | Gustatory Repellent[2] |

| 3-O-acetyl salannol | S. litura | Antifeedant | 2.0 | Gustatory Repellent[2] |

| Azadirachtin-A | S. litura | Systemic Toxin | < 0.5 | Endocrine Disruption[7] |

Note: While Azadirachtin is effective at lower concentrations, Salannin provides a highly specific, non-toxic biorational alternative that avoids non-target physiological toxicity.

Future Perspectives in Drug & Agrochemical Development

The future of salannin R&D lies in biocatalytic functionalization and synergistic formulation. Because native salannin is susceptible to photo-degradation, modern agrochemical formulations are exploring nano-encapsulation to extend its field half-life[4]. In the pharmaceutical sector, the dose-dependent antiulcerogenic properties of salannin warrant progression into pre-clinical mammalian pharmacokinetic (PK) studies[3]. By leveraging its unique C-seco framework, medicinal chemists can utilize salannin as a scaffold for developing next-generation, non-steroidal anti-inflammatory and gastroprotective therapeutics.

Sources

- 1. Frontiers | Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. US4960791A - Salannin derivative insect control agents - Google Patents [patents.google.com]

- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Unveiling Salannin: Early Investigations into the Insecticidal and Antifeedant Properties of a Key Neem Limonoid

Executive Summary

While azadirachtin has long dominated the discourse surrounding the insecticidal properties of the neem tree (Azadirachta indica), early phytochemical research identified several other potent C-seco limonoids. Among these, salannin emerged as a critical bioactive compound. First characterized in the 1960s, salannin is a tetranortriterpenoid that exhibits profound antifeedant and insect growth-regulating (IGR) activities without the immediate broad-spectrum toxicity typical of synthetic pesticides[1].

This technical guide synthesizes early foundational studies on salannin, detailing its chemical architecture, isolation methodologies, and mechanistic pathways. Designed for drug development professionals and agricultural biochemists, this whitepaper dissects the experimental protocols that established salannin as a viable, biorational pest control agent, emphasizing the causality behind structural modifications and bioassay designs.

Chemical Architecture and Structure-Activity Relationship (SAR)

Salannin ( C34H44O9 ) belongs to the salannin group of non-azadirachtin limonoids, characterized by two distinct oxygen bridges (C-6/28 and C-7/14)[2]. Unlike azadirachtin, which is highly oxygenated and polar, salannin is significantly more lipophilic.

Early structure-activity relationship (SAR) studies revealed that the functional groups attached to the triterpenoid backbone dictate its biological efficacy. For instance, demonstrated that modifications to the ester appendages, such as in 3-O-acetyl salannol and salannol, slightly enhance antifeedant activity against lepidopteran larvae[2]. Furthermore, early patent literature by established that hydrogenating the furan ring to create hexahydrosalannin drastically increases its potency, proving that the native furan ring is not strictly requisite for feeding deterrence, and its saturation can improve target-site binding affinity[3].

Table 1: Comparative Antifeedant Activity of Salannin and Derivatives

Data summarizes the effective concentrations required to inhibit feeding by 50% ( FI50 ) or specific activity thresholds against key agricultural pests.

| Compound | Target Species | Activity Metric | Efficacy / Outcome | Source |

| Salannin (Native) | Spodoptera litura | FI50=2.8μg/cm2 | Strong feeding deterrence; delayed molting. | [2],[4] |

| Salannol | Spodoptera litura | FI50=2.3μg/cm2 | Enhanced deterrence vs. native salannin. | [2] |

| 3-O-acetyl salannol | Spodoptera litura | FI50=2.0μg/cm2 | Strongest native derivative in the salannin group. | [2] |

| Hexahydrosalannin | L. decemlineata | 25μg/cm2 | ~8-to-16-fold increase in activity over native salannin (>400 μg/cm2 ). | [3] |

Experimental Methodologies: Isolation and Validation

Because salannin lacks the highly oxygenated C-ring of azadirachtin, its extraction requires a distinct physicochemical approach. The following protocol, adapted from the foundational work of , leverages salannin's lipophilicity to separate it from polar contaminants[3].

Protocol 1: Lipophilic Partitioning and Isolation of Salannin

Causality: Non-polar solvents like n-hexane selectively partition the lipophilic salannin and neem oils away from the polar azadirachtins, which remain trapped in the seed cake. Flash chromatography is then employed as a rapid, high-capacity step to isolate the salannin-rich fraction before high-resolution purification.

-

Primary Extraction: Suspend 4.0 kg of ground A. indica seed kernels in 4.0 L of n-hexane. Stir at room temperature for 4 hours.

-

Phase Separation: Decant the hexane extract (containing salannin and lipids). Repeat the extraction with fresh n-hexane five times to ensure maximum yield.

-

Flash Chromatography: Concentrate the pooled hexane extracts in vacuo. Load the residue onto a silica gel flash chromatography column. Elute with a gradient of hexane/ethyl acetate to separate the triterpenoids from bulk triglycerides.

-

Preparative HPLC: Subject the salannin-enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) using an isocratic mobile phase (e.g., methanol:water) to isolate salannin to >99% purity.

System Validation & Quality Control: This protocol is self-validating through the use of Analytical HPLC. A known salannin standard is run concurrently; the isolated fraction must exhibit single-peak purity matching the standard's retention time. Furthermore, a mass-balance calculation (input seed weight vs. final compound yield) ensures the extraction efficiency is within the expected 0.1–0.3% range[5].

Fig 1. Workflow for the isolation of Salannin from neem seeds via lipophilic partitioning.

Mechanistic Insights: Differentiating Deterrence from Toxicity

A critical challenge in early pesticide research was determining whether a compound killed insects via systemic toxicity or simply starved them via feeding deterrence. Studies by and utilized specific bioassays to prove salannin acts primarily as a neural antifeedant[2],[4].

Protocol 2: Choice Leaf-Disc Bioassay for Antifeedant Activity

Causality: A "choice" assay allows the insect to select between treated and untreated food. This isolates the sensory-mediated avoidance behavior (antifeedant effect) from post-ingestive metabolic poisoning.

-

Substrate Preparation: Punch uniform leaf discs (e.g., 2 cm 2 ) from Ricinus communis (castor) leaves.

-

Treatment Application: Apply pure salannin dissolved in acetone to half of the discs at varying concentrations (e.g., 0.5 to 5.0 μg/cm2 ). Apply pure acetone to the remaining control discs. Allow the solvent to volatilize completely.

-

Insect Introduction: Place third-instar Spodoptera litura larvae into a petri dish containing alternating treated and control discs.

-

Quantification: After 24-48 hours, measure the remaining leaf area using a leaf area meter. Calculate the Antifeedant Index (AFI) using the formula: AFI=[(C−T)/(C+T)]×100 , where C is the control area consumed and T is the treated area consumed.

System Validation & Quality Control: This protocol employs a dual-control validation system.

-

Solvent Control: The acetone-only discs validate that the carrier solvent does not inherently deter feeding.

-

Starvation Baseline: A parallel cohort of completely starved larvae is monitored. By plotting relative growth rates against relative consumption rates, researchers validate that the growth efficiency of salannin-treated larvae perfectly matches that of starved larvae[2]. This proves the observed growth inhibition is strictly due to reduced caloric intake (deterrence), not metabolic toxicity.

Fig 2. Proposed antifeedant signaling and growth inhibition pathway of Salannin in insects.

Photostability and Environmental Degradation

A major hurdle in the commercialization of botanical insecticides is their susceptibility to ultraviolet (UV) degradation. Salannin contains UV-absorbing chromophores, including a furan ring and an α,β -unsaturated ester.

Early photolysis studies by demonstrated that exposing salannin to sunlight equivalents results in a [4+2] cycloaddition and a [1,3] sigmatropic shift, yielding photoproducts such as Δ17 -isosalanninolide, isosalanninolide, and salanninolide[6]. Interestingly, while native salannin is highly effective, its photoproduct Δ17 -isosalanninolide exhibited antifeedant activity against Spodoptera litura that was remarkably comparable to Azadirachtin A[6]. This finding was pivotal, suggesting that the environmental degradation of salannin does not necessarily neutralize its agricultural utility, but rather transforms it into a differently active biorational agent.

Conclusion

Early investigations into salannin established it as a cornerstone of neem-based pest management. By utilizing targeted lipophilic extraction and rigorously controlled choice bioassays, researchers successfully isolated its mode of action: a profound neural suppression of gustatory feeding stimuli leading to starvation and delayed molting[2],[4]. Furthermore, the discovery that synthetic hydrogenation (e.g., hexahydrosalannin) and natural photolysis ( Δ17 -isosalanninolide) yield highly potent derivatives continues to inform modern agrochemical drug development, highlighting salannin's potential as a scaffold for next-generation, eco-friendly insecticides.

References

-

Koul, O., Singh, G., Singh, R., Singh, J., Daniewski, W. M., & Berlozecki, S. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences, 29(4), 409-416. URL:[Link]

-

Govindachari, T. R., Narasimhan, N. S., Suresh, G., Partho, P. D., & Gopalakrishnan, G. (1996). Insect antifeedant and growth-regulating activities of salannin and other C-seco limonoids from neem oil in relation to azadirachtin. Journal of Chemical Ecology, 22(8), 1453-1461. URL:[Link]

- Yamasaki, R. B., Klocke, J. A., Stone, G. A., & Darlington, M. V. (1988).Isolation and purification of salannin from neem seeds and its quantification in neem and chinaberry seeds and leaves. Journal of Chromatography A, 447, 277-283. (Referenced via US Patent 4960791A).

-

Suresh, G., Gopalakrishnan, G., Wesley, S. D., Singh, N. D. P., Malathi, R., & Rajan, S. S. (2001). Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss. Molecules, 6(6), 551-557. URL:[Link]

-

National Research Council (US) Panel on Neem. (1992). Neem: A Tree for Solving Global Problems. Chapter 3: What's in a Neem. National Academies Press (US). URL:[Link]

Sources

- 1. appropedia.org [appropedia.org]

- 2. ias.ac.in [ias.ac.in]

- 3. US4960791A - Salannin derivative insect control agents - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Note: High-Purity Isolation of Salannin from Azadirachta indica via Optimized Solid-Phase Extraction

Target Audience: Analytical Chemists, Natural Product Researchers, and Formulation Scientists.

Introduction & Mechanistic Rationale

Salannin is a highly bioactive tetranortriterpenoid (limonoid) extracted from the seeds and oil of the neem tree (Azadirachta indica). Alongside azadirachtin and nimbin, salannin exhibits potent antifeedant and insect growth-regulating properties[1]. However, the purification of salannin presents a significant chromatographic challenge: it is co-extracted within a highly complex, hydrophobic matrix dominated by triglycerides, fatty acids, and structurally similar limonoids[1].

Traditional liquid-liquid extraction (LLE) methods are prone to severe emulsion formation and poor selectivity. To achieve high-purity isolation, Solid-Phase Extraction (SPE) has emerged as the gold standard. The success of SPE relies on exploiting the subtle polarity differences between the bulk lipid matrix and the moderately polar limonoids[2].